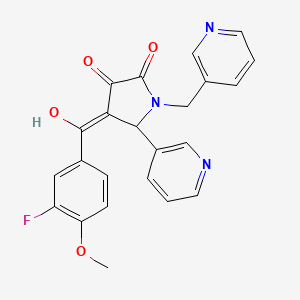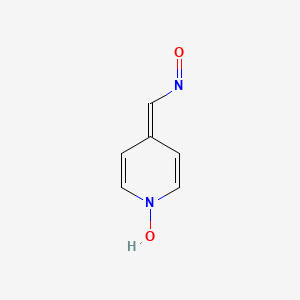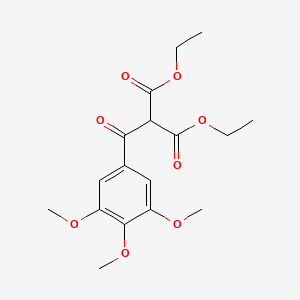![molecular formula C27H22N2O4S B12003337 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the thiophene-2-carboxylate family.
- Its chemical formula is C26H20N2O3S .
- The compound features a thiophene ring with a carboxylate group attached at position 2.
- The 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl moiety contributes to its unique structure.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the reaction of a substituted benzoyl hydrazine with a substituted thiophene carboxylic acid derivative.
- Reaction Conditions : These reactions typically occur under reflux conditions using suitable solvents and reagents.
- Industrial Production : While industrial-scale production methods may vary, laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions : For oxidation, reagents like chromium(VI) oxide or manganese dioxide are used. Reduction can be achieved with sodium borohydride or lithium aluminum hydride . Substitution reactions involve nucleophiles like amines or alkoxides .
- Major Products : These reactions yield products with modified functional groups, such as hydroxylated , amidated , or alkylated derivatives.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stability, and applications in organic synthesis.
- Biology : It may serve as a ligand for biological studies or as a building block for drug design.
- Medicine : Investigations explore its potential as an anticancer agent , antibacterial , or anti-inflammatory compound.
- Industry : Its use in polymer chemistry , materials science , or dye synthesis is also relevant.
Mechanism of Action
- The compound likely interacts with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds : Other thiophene-based carboxylates, such as thiophene-2-carboxylic acid , thiophene-3-carboxylate , and thiophene-2,5-dicarboxylate , share structural similarities.
- Uniqueness : Its specific substituents and hydrazinylidene group distinguish it from related compounds.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C27H22N2O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C27H22N2O4S/c1-19-4-6-21(7-5-19)18-32-23-14-10-22(11-15-23)26(30)29-28-17-20-8-12-24(13-9-20)33-27(31)25-3-2-16-34-25/h2-17H,18H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
VPMBFWLEXWAEBP-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)


![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)






![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)

